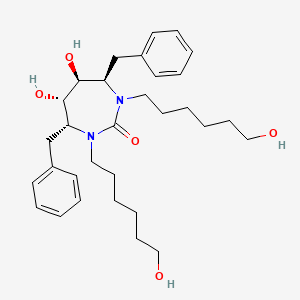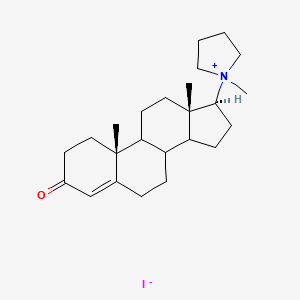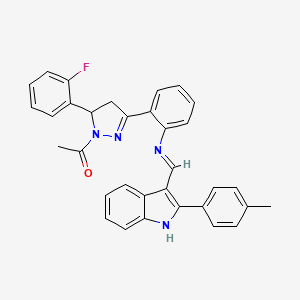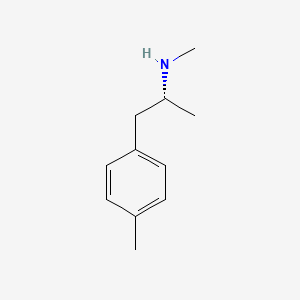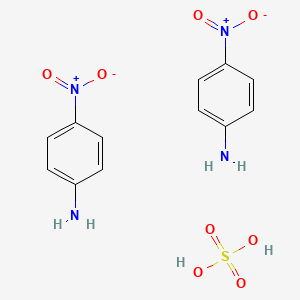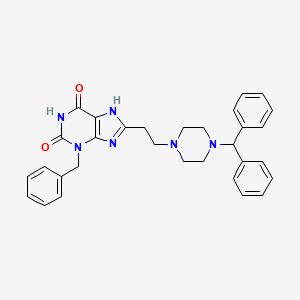
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound features additional functional groups that may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the piperazine and diphenylmethyl groups through nucleophilic substitution or other suitable reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of automated reactors, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or phenylmethyl groups.
Reduction: Reduction reactions could be used to modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the purine ring or side chains.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or acyl groups.
Aplicaciones Científicas De Investigación
This compound could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the production of specialized materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with enzymes or receptors, modulating their activity. The molecular targets could include nucleic acids, proteins, or other biomolecules, with pathways involving signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known purine derivative with stimulant properties.
Theobromine (3,7-Dimethylxanthine): Another purine derivative found in cocoa, with mild stimulant effects.
Allopurinol (1H-Pyrazolo[3,4-d]pyrimidin-4-ol): Used in the treatment of gout, inhibits xanthine oxidase.
Uniqueness
The uniqueness of “1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-” lies in its specific functional groups and structural configuration, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
Propiedades
Número CAS |
110480-49-4 |
|---|---|
Fórmula molecular |
C31H32N6O2 |
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-benzyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C31H32N6O2/c38-30-27-29(37(31(39)34-30)22-23-10-4-1-5-11-23)33-26(32-27)16-17-35-18-20-36(21-19-35)28(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,28H,16-22H2,(H,32,33)(H,34,38,39) |
Clave InChI |
NJJWIUQLCGGGIK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=NC3=C(N2)C(=O)NC(=O)N3CC4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




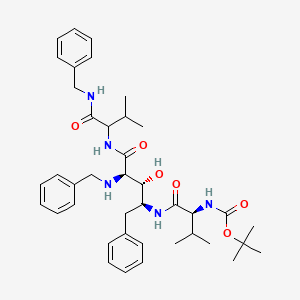
![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
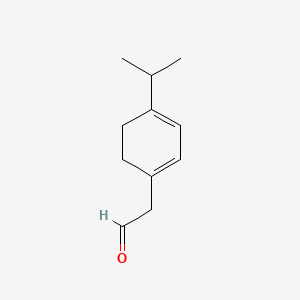
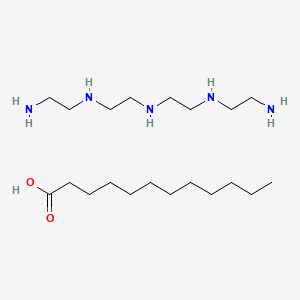
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
